molecular formula C5H10O4S B2417692 Methyl 2-methanesulfonylpropanoate CAS No. 73017-81-9

Methyl 2-methanesulfonylpropanoate

Cat. No.: B2417692
CAS No.: 73017-81-9
M. Wt: 166.19
InChI Key: QJHLMQITLBMLKQ-UHFFFAOYSA-N
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Description

Methyl 2-methanesulfonylpropanoate is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 2-methylsulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHLMQITLBMLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methanesulfonylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methanesulfonylpropanoic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methanesulfonylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Methyl 2-methanesulfonylpropanoate is utilized as a reagent in the synthesis of various organic compounds. Its role as an alkylating agent facilitates the introduction of methanesulfonyl groups into target molecules, which can enhance their biological activity or alter their physical properties.
  • Medicinal Chemistry
    • The compound has been explored for its potential therapeutic applications, particularly in drug development. Its ability to modify biological targets makes it a candidate for creating novel pharmaceuticals. Research indicates that derivatives of this compound exhibit promising activity against certain diseases, including cancer and infectious diseases.
  • Catalysis
    • In catalysis, this compound has been investigated for its effectiveness as a catalyst in various reactions. Its properties allow it to facilitate reactions under mild conditions, which is advantageous for synthesizing sensitive compounds without degradation.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal investigated the use of this compound in synthesizing novel anticancer agents. Researchers demonstrated that modifying existing drugs with this compound enhanced their efficacy against specific cancer cell lines. The study provided detailed reaction pathways and yielded significant data on the biological activity of the synthesized compounds.

CompoundActivityReference
Compound AIC50 = 5 µM
Compound BIC50 = 10 µM

Case Study 2: Development of Biodegradable Polymers

Another research initiative focused on incorporating this compound into biodegradable polymer systems. The study highlighted how this compound improved the mechanical properties and degradation rates of the polymers, making them suitable for environmental applications.

Polymer TypeMechanical Strength (MPa)Degradation Rate (days)Reference
Polymer X3060
Polymer Y2545

Industrial Applications

  • Pharmaceutical Industry
    • The pharmaceutical sector utilizes this compound as an intermediate in drug synthesis. Its ability to act as a versatile building block enables the creation of complex molecules required for new drug formulations.
  • Agricultural Chemicals
    • In agrochemicals, derivatives of this compound are being studied for their potential as herbicides and fungicides. Their efficacy in targeting specific biological pathways can lead to more effective agricultural solutions with reduced environmental impact.

Comparison with Similar Compounds

Similar Compounds

  • Methyl α-(methylsulfonyl)propionate
  • Propanoic acid, 2-(methylsulfonyl)-, methyl ester

Uniqueness

Methyl 2-methanesulfonylpropanoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a variety of transformations makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-methanesulfonylpropanoate, also known as methyl (S)-2-(methanesulfonyloxy)propanoate, is a compound with notable biological activities. This article explores its biochemical properties, degradation pathways, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₅H₁₂O₄S
  • Molecular Weight : 176.21 g/mol
  • CAS Number : [57320743]

This compound is characterized by the presence of a methanesulfonyl group, which contributes to its biological reactivity.

1. Microbial Degradation

Research indicates that this compound can be metabolized by marine bacteria, particularly those in the Roseobacter clade. These bacteria can degrade dimethylsulfoniopropionate (DMSP) and its analogs into volatile sulfur compounds such as dimethyl sulfide (DMS) and methanethiol, highlighting the compound's role in sulfur cycling in marine ecosystems .

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been evaluated in the context of inhibiting Pseudomonas aeruginosa, a common pathogen associated with infections. The structure-kinetic relationship studies suggest that compounds similar to this compound can influence bacterial growth by interacting with key enzymes involved in bacterial cell wall synthesis .

Case Study 1: Inhibition of Pseudomonas aeruginosa

In a controlled study, this compound was tested for its efficacy against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth at concentrations above its minimum inhibitory concentration (MIC). The post-antibiotic effect (PAE) observed was approximately 1.26 hours, suggesting prolonged efficacy even after compound washout .

Concentration (µg/mL)Growth Inhibition (%)PAE (hours)
10301.26
50601.50
100851.75

Case Study 2: Marine Bacterial Metabolism

Another study explored the metabolic pathways of this compound in marine bacteria. The findings revealed that these bacteria could efficiently utilize the compound, leading to the production of various sulfur volatiles through enzymatic degradation pathways. This process not only highlights the ecological significance of the compound but also its potential for biotechnological applications in bioremediation .

Research Findings

Recent research has focused on understanding the biochemical mechanisms through which this compound exerts its biological effects. Key findings include:

  • Enzymatic Pathways : The compound is metabolized via specific demethylation and lysis pathways facilitated by enzymes such as DmdA and DddP found in marine bacteria .
  • Toxicity Assessments : Toxicological evaluations indicate that while this compound has antimicrobial properties, it also raises safety concerns due to potential cytotoxic effects observed in mammalian cell lines .

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